Bicyclo[1.1.1]pentane-1,3-diol

Catalog No.
S6593313
CAS No.
1312790-52-5
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[1.1.1]pentane-1,3-diol

CAS Number

1312790-52-5

Product Name

Bicyclo[1.1.1]pentane-1,3-diol

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diol

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2

InChI Key

DOJPRLIAPQYYOX-UHFFFAOYSA-N

SMILES

C1C2(CC1(C2)O)O

Canonical SMILES

C1C2(CC1(C2)O)O

Bicyclo[1.1.1]pentane-1,3-diol is a unique bicyclic compound characterized by its three-membered rings and two hydroxyl groups positioned at the 1 and 3 carbon atoms. This compound belongs to a class of compounds known for their strained ring structures, which impart distinctive chemical properties and reactivity patterns. Bicyclo[1.1.1]pentane-1,3-diol is notable for its potential applications in medicinal chemistry and materials science due to its rigid framework and ability to serve as a bioisostere for more complex structures.

Precursor for Organic Synthesis:

BCPD's unique structure makes it a valuable precursor for synthesizing other complex molecules. Researchers can modify the diol functional groups (the two hydroxyl -OH groups) of BCPD to introduce various functionalities, leading to the creation of novel materials with desired properties. For instance, a study published in the Journal of Organic Chemistry describes the utilization of BCPD as a starting material for the synthesis of bridged bicyclic compounds with potential applications in medicinal chemistry [].

, often leveraging its strained structure:

  • Haloform Reaction: The compound can undergo haloform reactions to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a precursor for further functionalization .
  • Radical Reactions: It is also involved in radical multicomponent reactions, allowing for the introduction of diverse functional groups .
  • Cross-Coupling Reactions: The compound can be modified through cross-coupling techniques, enabling the formation of 1,3-disubstituted derivatives .

Bicyclo[1.1.1]pentane-1,3-diol exhibits biological activity that has garnered interest in medicinal chemistry:

  • Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation .
  • Bioisosterism: Its structure allows it to act as a bioisostere for aromatic compounds, potentially influencing pharmacokinetic properties and interactions with biological targets .

Several synthesis methods have been developed for bicyclo[1.1.1]pentane-1,3-diol:

  • Photochemical Methods: A notable approach involves the photochemical addition of propellane to diacetyl under specific irradiation conditions, allowing for large-scale production .
  • Grignard Reagent Utilization: A two-step synthesis using Grignard reagents has been reported, facilitating the incorporation of bicyclo[1.1.1]pentane units into larger molecular frameworks .
  • One-Pot Reactions: One-pot synthesis strategies have been developed that streamline the production process while maintaining high yields .

The applications of bicyclo[1.1.1]pentane-1,3-diol are diverse:

  • Medicinal Chemistry: It serves as a building block for drug development due to its unique structural features that can enhance biological activity.
  • Material Science: The compound's rigidity makes it suitable for use in the design of new materials with specific mechanical or thermal properties.

Bicyclo[1.1.1]pentane-1,3-diol shares structural similarities with several other compounds but retains unique characteristics:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.2]octaneBicyclicMore stable due to less strain
Bicyclo[3.3.0]octaneBicyclicLarger ring size leading to different reactivity
Bicyclo[2.2.0]hexaneBicyclicSmaller rings resulting in higher strain
Bicyclo[4.4.0]decaneBicyclicGreater flexibility and lower energy barriers

Bicyclo[1.1.1]pentane-1,3-diol's unique three-membered ring system contributes to its distinct chemical behavior and potential applications in various fields.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-23

Explore Compound Types